CARBOXYMETHYL CELLULOSE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lubricating and Moisture-Retentive Properties

Carmellose is a hydrophilic (water-loving) polymer. This property allows it to attract and retain water molecules, creating a lubricating film on the ocular surface. Studies have shown that carmellose-based artificial tears improve tear film stability and reduce tear evaporation in patients with DES [1, 2]. This helps alleviate dry eye symptoms like irritation, burning, and grittiness.

- Source: [1] Effect of carmellose-based artificial tears on the ocular surface in eyes after laser in situ keratomileusis PubMed:

- Source: [2] Effectiveness of Dry Eye Therapy Under Conditions of Environmental Stress PubMed Central:

Comparison with Other Treatments

Research also compares the efficacy of carmellose with other dry eye treatments. Studies have found carmellose-based artificial tears to be as effective or even more effective than other options like hyaluronic acid in reducing symptoms and improving tear film stability [3, 4].

- Source: [3] Comparative analysis of carmellose 0.5% versus hyaluronate 0.15% in dry eye: a flow cytometric study PubMed

- Source: [4] Efficacy and safety of two new formulations of artificial tears in subjects with dry eye disease: a 3-month, multicenter, active-controlled, randomized trial PubMed Central:

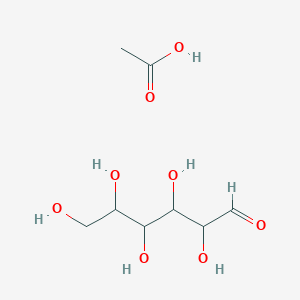

Carboxymethyl cellulose is a water-soluble derivative of cellulose, a natural polymer found in the cell walls of plants. It is synthesized through the carboxymethylation of cellulose, where hydroxyl groups on the cellulose backbone are substituted with carboxymethyl groups (-CH2-COOH). This modification enhances the solubility and reactivity of cellulose, making it useful in various applications across multiple industries. Carboxymethyl cellulose appears as a white to slightly yellow powder that is odorless and tasteless. Its chemical structure consists of a backbone of D-glucose units linked by β-1,4-glycosidic bonds, with carboxymethyl groups attached to some of the hydroxyl groups on the glucose monomers .

The mechanism of action of carmellose depends on its specific application.

- Thickening and suspending: Carmellose forms hydrogen bonds with water molecules, creating a network that increases the viscosity of the solution. This thickening effect helps suspend insoluble particles and prevent them from settling.

- Drug delivery: Carmellose can be used to control the release of drugs from formulations. It forms a gel-like matrix that allows for sustained and controlled release of the encapsulated drug.

- Inhalation: Inhalation of carmellose dust may irritate the respiratory tract.

- Eye contact: Direct contact with carmellose may cause mild eye irritation.

The synthesis of carboxymethyl cellulose involves two primary reactions:

- Alkalization: Cellulose is treated with sodium hydroxide, which opens up the crystalline structure of cellulose, allowing for better access to the hydroxyl groups.

- Carboxymethylation: The alkali-cellulose is then reacted with sodium monochloroacetate in an aqueous medium to introduce carboxymethyl groups.

The degree of substitution, which indicates how many hydroxyl groups have been replaced by carboxymethyl groups, significantly influences the properties of the resulting compound .

Carboxymethyl cellulose exhibits various biological activities that make it suitable for applications in pharmaceuticals and food products. It acts as a thickening agent and stabilizer, enhancing the texture and consistency of food items. In pharmaceuticals, it serves as a binder and disintegrant in tablet formulations. Additionally, carboxymethyl cellulose has been studied for its potential as a drug delivery system due to its biocompatibility and ability to form gels in aqueous solutions .

Carboxymethyl cellulose is widely used across various industries:

- Food Industry: As a thickener, stabilizer, and emulsifier in sauces, dressings, ice creams, and baked goods.

- Pharmaceuticals: In tablet formulations as a binder or disintegrant; also used in eye drops as a lubricant.

- Cosmetics: As a thickening agent in creams and lotions.

- Industrial

Research has shown that carboxymethyl cellulose interacts with proteins and other macromolecules through electrostatic interactions due to its anionic nature. This property is particularly useful in food formulations where it can prevent protein precipitation at their isoelectric points. Additionally, studies have indicated that carboxymethyl cellulose can influence the crystallization behavior of certain salts (e.g., potassium hydrogen tartrate), affecting their morphology and growth rates .

Carboxymethyl cellulose has several similar compounds that share structural characteristics but differ in their properties and applications:

| Compound | Structure/Modification | Unique Properties |

|---|---|---|

| Hydroxypropyl methylcellulose | Methylated and propylated | Soluble in both cold and hot water; used as a thickener |

| Methylcellulose | Methylated cellulose | Forms gels upon heating; used in food and cosmetics |

| Sodium alginate | Derived from brown seaweed | Forms gels with calcium ions; used in food applications |

| Guar gum | Derived from guar beans | High viscosity; used as a thickening agent |

Carboxymethyl cellulose stands out due to its excellent solubility in water at various temperatures, making it versatile for both food and pharmaceutical applications . Its ability to modify viscosity without altering taste or color further enhances its utility compared to other thickening agents.

CMC synthesis begins with cellulose extraction from lignocellulosic biomass. Common sources include cotton linters (85–98% cellulose), wood pulp (40–50% cellulose), and agricultural residues like cotton gin waste (CGW) or oil palm trunks (OPT) (20–45% cellulose) . Pre-treatment involves three critical steps:

- Pulping: Alkaline or acidic hydrolysis removes lignin and hemicellulose. For CGW, a 4% NaOH solution at 90°C for 2 hours achieves 92% lignin removal .

- Bleaching: Hydrogen peroxide or sodium chlorite oxidizes residual lignin. OPT cellulose treated with 5% NaClO₂ at 70°C for 1 hour achieves 89% purity .

- Alkali swelling: Soaking in 10–40% NaOH disrupts cellulose’s crystalline structure, enhancing reactivity. A 20% NaOH treatment increases surface area by 300% compared to untreated fibers .

Agricultural waste-derived cellulose exhibits DS values comparable to wood pulp (0.8–1.5), validating its viability as a sustainable feedstock .

Carboxymethylation Reaction Mechanisms

The synthesis involves two stages: alkalization and etherification.

Alkalization

Cellulose reacts with NaOH to form alkali cellulose (Cell–O⁻Na⁺), breaking intermolecular hydrogen bonds:

$$

\text{Cell–OH + NaOH → Cell–O⁻Na⁺ + H₂O}

$$

Optimal alkalization occurs at 35–40% NaOH (w/v), where 85% of hydroxyl groups are activated .

Etherification

Monochloroacetic acid (MCA) or its sodium salt (NaMCA) introduces carboxymethyl groups:

$$

\text{Cell–O⁻Na⁺ + ClCH₂COO⁻Na⁺ → Cell–O–CH₂COO⁻Na⁺ + NaCl}

$$

Solvent systems like ethanol/water (80:20) improve reaction efficiency by preventing hydrolysis of NaMCA. Tetrahydrofuran (THF)-water mixtures achieve DS 1.52 at 60°C, compared to DS 0.87 in aqueous systems .

Degree of Substitution (DS) Optimization Strategies

DS, defined as carboxymethyl groups per glucose unit, is controlled by:

Response Surface Methodology (RSM) models predict DS with <5% error, enabling precise optimization .

Molecular Weight Control Through Polymerization Techniques

CMC’s molecular weight (MW) inversely correlates with DS due to chain scission during etherification:

$$

\text{MW} = \text{DP} \times (162 + 80 \times \text{DS})

$$

where DP = degree of polymerization. Key control strategies include:

- Reaction time: Extending etherification from 1 to 4 hours reduces MW from 450,000 to 80,000 Da .

- Solvent choice: Ethanol/water systems yield MW 270,000 Da versus 80,000 Da in pure water .

- Post-synthesis treatments: Ultrafiltration removes low-MW fractions, narrowing polydispersity (Đ = 1.2) .

Crystallinity Modulation via Derivatization Processes

Native cellulose’s crystallinity (60–80%) declines to 15–30% in CMC due to:

- Hydrogen bond disruption: Carboxymethyl groups prevent cellulose chains from aligning.

- Amorphous domain expansion: XRD shows crystallinity index (CrI) drops from 78% (cellulose I) to 22% (DS 1.52) .

- Solvent interactions: THF increases amorphous content by 40% compared to ethanol .

FTIR spectra confirm structural changes:

- Loss of O–H stretching (3400 cm⁻¹)

- Emergence of COO⁻ asymmetric vibration (1589 cm⁻¹)

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy serves as a fundamental analytical technique for the structural characterization of carboxymethyl cellulose, providing detailed information about functional groups and chemical bonding patterns [1] [2] [3]. The spectroscopic analysis reveals characteristic absorption bands that confirm the successful carboxymethylation of cellulose and enable quantitative assessment of substitution patterns.

The broad absorption band observed in the 3200-3600 cm⁻¹ region corresponds to hydroxyl group stretching vibrations, reflecting the extensive hydrogen bonding network present in carboxymethyl cellulose [1] [4]. This peak typically exhibits reduced intensity compared to native cellulose due to the replacement of hydroxyl groups with carboxymethyl substituents during the modification process. The C-H stretching vibrations appear at approximately 3000 cm⁻¹ and in the 2894-3011 cm⁻¹ range, with the latter being particularly characteristic of the methylene groups introduced through carboxymethylation [1] [5].

The most diagnostically significant absorption occurs in the 1581-1605 cm⁻¹ region, representing the asymmetric stretching of the carboxylate group (COO⁻) [1] [2] [3] [6]. This strong absorption band serves as definitive evidence of successful carboxymethylation and its intensity correlates with the degree of substitution. The symmetric carboxylate stretching appears at 1412-1425 cm⁻¹, often accompanied by CH₂ scissoring vibrations [1] [7]. Additional characteristic bands include the -OH bending vibrations at 1320-1329 cm⁻¹ and the C-O-C stretching of the pyranose ring at approximately 1200 cm⁻¹ [1] [4].

The ether group stretching vibrations in the 1000-1200 cm⁻¹ region provide information about the cellulose backbone structure, while the specific absorption at 1060-1061 cm⁻¹ corresponds to C-O stretching of primary alcohols, particularly the C6-OH groups [1] [7]. The β-1,4-glycosidic bond vibrations observed at 895-900 cm⁻¹ confirm the preservation of the cellulose chain structure following chemical modification [4].

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear Magnetic Resonance spectroscopy provides unparalleled detail regarding the molecular structure and substitution patterns of carboxymethyl cellulose [8] [9] [10]. Two-dimensional Nuclear Magnetic Resonance techniques enable complete assignment of chemical shifts for all anhydroglucose units present in the polymer, including mono-, di-, and tri-substituted variants.

¹H Nuclear Magnetic Resonance analysis reveals distinct chemical shift regions corresponding to different structural components [8] [9]. The anhydroglucose unit protons appear in the 3.2-4.2 ppm range, while anomeric protons (H1) are typically observed at 4.5-5.2 ppm [11]. The carboxymethyl methylene protons exhibit characteristic signals at 2.5-3.0 ppm, enabling direct quantification of substitution levels [8] [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides superior resolution for structural analysis [8] [9] [10]. The carbonyl carbon of the carboxymethyl groups appears distinctly at 176-179 ppm, serving as a definitive marker for quantitative degree of substitution determination [8] [7]. The anomeric carbon (C1) exhibits signals at 102-103 ppm, while the ring carbons (C2-C5) appear in the 72-85 ppm region [7]. The primary carbon (C6) resonates at 59-60 ppm, and the carboxymethyl methylene carbon is observed at 72.94 ppm [7].

The analysis enables determination of the mole fractions of different anhydroglucose units, including 2-mono-, 3-mono-, 6-mono-, 2,3-di-, 2,6-di-, 3,6-di-, and 2,3,6-tri-substituted units [8] [9]. This detailed compositional information facilitates understanding of substitution distribution patterns and their relationship to polymer properties.

X-ray Photoelectron Spectroscopy Analysis

X-ray Photoelectron Spectroscopy provides valuable surface chemical characterization information for carboxymethyl cellulose materials [2] [4] [12]. The technique enables detailed analysis of elemental composition and chemical bonding states at the material surface.

The X-ray Photoelectron Spectroscopy survey spectra of carboxymethyl cellulose typically exhibit two primary characteristic peaks: C1s at approximately 286.6 eV and O1s at 532.8 eV [2]. High-resolution C1s spectra reveal multiple components corresponding to different carbon environments. The peak at 284.2 eV is attributed to C-C bonds (sp³ carbon), while peaks at 286.0 eV and 287.6 eV correspond to C-O and C=O bonds, respectively [2].

The incorporation of carboxymethyl groups results in observable changes in the relative intensities of these carbon peaks [2]. Specifically, the proportion of C-C bonds increases while C-O and C=O bond percentages decrease following carboxymethylation. The C=O bonds associated with carboxyl groups become particularly evident in the high-resolution spectra, providing quantitative information about surface substitution levels [2].

Thermogravimetric and Differential Scanning Calorimetry

Thermogravimetric Analysis Characterization

Thermogravimetric analysis provides comprehensive information about the thermal stability and decomposition behavior of carboxymethyl cellulose [13] [14] [15]. The thermal decomposition typically occurs in multiple distinct stages, each providing specific information about different structural components.

The initial weight loss stage occurs between 30-100°C, representing 2-8% mass loss attributed to moisture evaporation and dehydration of physically bound water [13] [14] [7]. This stage reflects the hygroscopic nature of carboxymethyl cellulose, with higher substitution degrees generally resulting in increased water uptake capacity.

The primary decomposition stage occurs in the 200-350°C range, accounting for 40-70% of the total weight loss [13] [14] [15]. This major thermal event involves decarboxylation of carboxyl groups, cleavage of glycosidic bonds, and fragmentation of the polymer backbone [13] [14]. The maximum decomposition rate typically occurs at temperatures between 288-309°C, depending on heating rate and degree of substitution [14] [15].

The final decomposition stage extends from 350-600°C, involving 10-30% weight loss associated with char formation and combustion of degraded products [13] [7]. The residual weight at 600°C varies significantly with degree of substitution, ranging from minimal residue for highly substituted samples to 30-40% for lower substitution materials [13].

The thermal stability of carboxymethyl cellulose is generally lower than that of native cellulose due to the disruption of hydrogen bonding networks and increased amorphous content [13] [14]. The activation energy for thermal decomposition can be calculated using kinetic analysis methods such as Kissinger-Akahira-Sunose, Flynn-Wall-Ozawa, and Friedman approaches [14] [15].

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry analysis reveals thermal transitions and provides information about glass transition temperatures, melting behavior, and crystallinity changes [16] [17] [5]. The thermograms typically exhibit multiple endothermic and exothermic events corresponding to different thermal processes.

The initial endothermic peak observed at 60-100°C corresponds to water desorption, confirming the hydrophilic nature of carboxymethyl cellulose [16] [5]. The enthalpy associated with this transition provides quantitative information about bound water content and hygroscopic properties.

Glass transition temperatures for carboxymethyl cellulose typically range from 130-190°C, depending on degree of substitution and molecular weight [16] [5]. Higher degrees of substitution generally result in lower glass transition temperatures due to increased chain flexibility and reduced intermolecular interactions.

Melting transitions appear in the 200-300°C range, often overlapping with thermal degradation processes [16] [5]. The crystalline melting behavior reflects the residual crystallinity present in the modified cellulose, which decreases with increasing degree of substitution.

Non-freezing water content analysis using Differential Scanning Calorimetry provides insights into polymer-water interactions [17] [18]. The amount of non-freezing water increases with degree of substitution due to the enhanced hydrophilic character imparted by carboxymethyl groups [17].

X-ray Diffraction Crystallography

Crystalline Structure Analysis

X-ray diffraction crystallography provides fundamental information about the crystalline structure and morphological changes occurring during carboxymethyl cellulose synthesis [1] [19] [7]. The technique enables quantitative assessment of crystallinity changes and structural modifications induced by chemical substitution.

Native cellulose exhibits characteristic diffraction patterns with strong peaks at 2θ = 22.7° (primary peak), 14.5°, and 16.8°, corresponding to the crystalline cellulose I structure [19] [20]. The carboxymethylation process results in significant modifications to these diffraction patterns, with peak positions shifting to lower angles and peak intensities decreasing substantially [1] [19] [7].

The primary diffraction peak for carboxymethyl cellulose typically appears at 20-21° (2θ), representing a shift from the original 22.7° position observed in native cellulose [7] [20]. This shift indicates lattice expansion resulting from the incorporation of bulky carboxymethyl groups into the cellulose crystal structure [19] [7].

Secondary crystalline peaks become significantly weakened or disappear entirely following carboxymethylation [19] [7] [20]. The peaks originally observed at 14.5° and 16.8° in native cellulose are often barely detectable in carboxymethyl cellulose samples, reflecting the disruption of the ordered crystalline structure.

Crystallinity Index Determination

The crystallinity index calculation provides quantitative assessment of the crystalline content in carboxymethyl cellulose samples [19] [7] [20]. The Segal method is commonly employed, utilizing the empirical formula: CrI = 100 × (I₀₀₂ - IAM)/I₀₀₂, where I₀₀₂ represents the intensity of the crystalline peak and IAM represents the intensity of the amorphous region [7] [20].

Native cellulose typically exhibits crystallinity indices of 70-80%, while carboxymethyl cellulose shows significantly reduced values of 20-50% [19] [7] [20]. The degree of crystallinity reduction correlates directly with the degree of substitution, with higher substitution levels resulting in greater crystallinity loss [19] [7].

The decreased crystallinity results from multiple factors including the disruption of hydrogen bonding networks, increased intermolecular distances, and the introduction of ionic groups that prevent efficient crystal packing [19] [7]. The amorphous content increases proportionally with substitution degree, as evidenced by the broadening of diffraction peaks and increased background scattering [19] [7].

The crystallinity changes have significant implications for material properties, including solubility, swelling behavior, and mechanical characteristics [19] [7] [20]. The increased amorphous content facilitates water penetration and enhances the dissolution behavior of carboxymethyl cellulose compared to native cellulose.

Microscopic Morphology Evaluation (Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy)

Scanning Electron Microscopy Analysis

Scanning Electron Microscopy provides detailed morphological characterization of carboxymethyl cellulose materials at the microscale level [1] [21] [22] [23]. The technique enables visualization of surface topology, particle size distribution, and structural modifications resulting from chemical treatment.

Native cellulose fibers typically exhibit smooth, dense surfaces with fibrillar structures and minimal surface porosity [1] [23]. Following carboxymethylation, significant morphological changes become apparent, with surfaces developing increased roughness, porosity, and structural irregularities [1] [21] [23].

The degree of morphological change correlates with the alkali concentration used during synthesis [1] [23]. Lower alkali concentrations (20-30%) result in minimal surface damage with small fiber structures remaining largely intact [1]. Higher alkali concentrations (40-60%) cause progressive surface degradation, including cracking, deformation, and complete structural collapse [1] [23].

Carboxymethyl cellulose powder samples exhibit granular to fibrillar morphological transitions depending on synthesis conditions [21] [24]. The surface uniformity decreases with increasing degree of substitution, with highly substituted samples showing irregularly shaped particles and rough surface textures [1] [21].

Energy Dispersive X-ray spectroscopy coupled with Scanning Electron Microscopy enables elemental composition analysis and degree of substitution determination [25] [26]. This approach provides direct quantification of sodium and carbon content, facilitating calculation of carboxymethyl group concentration on fiber surfaces [25].

Transmission Electron Microscopy Characterization

Transmission Electron Microscopy offers high-resolution structural analysis capabilities for carboxymethyl cellulose nanostructures [22] [27] [28]. The technique provides detailed information about internal morphology, particle size distribution, and nanostructural organization.

Carboxymethyl cellulose nanoparticles typically exhibit sizes ranging from 23-38 nm in diameter with lengths of 125-217 nm [29] [22]. The rod-like morphology characteristic of cellulose nanocrystals is generally preserved following carboxymethylation, although some degree of structural modification occurs [22] [28].

The crystallinity index determined from Transmission Electron Microscopy analysis often shows values around 0.89 for carboxymethyl cellulose nanocrystals, indicating retention of significant crystalline character despite chemical modification [29]. However, these values are typically lower than those observed for native cellulose nanocrystals.

Magnetite-carboxymethyl cellulose nanocomposite materials demonstrate average particle sizes of approximately 35 nm when analyzed by Transmission Electron Microscopy [22] [30]. The polymer matrix provides effective stabilization and dispersion of inorganic nanoparticles, as evidenced by uniform size distributions and absence of significant aggregation [22] [30].

Atomic Force Microscopy Evaluation

Atomic Force Microscopy provides three-dimensional surface characterization with nanometer-scale resolution [21] [31] [32] [33]. The technique enables measurement of surface roughness, elastic properties, and molecular-level structural features.

Carboxymethyl cellulose modified surfaces exhibit average surface roughness values of approximately 10.8 nm (Ra) and root mean square roughness of 107 nm [21]. The granular topology observed in Atomic Force Microscopy images reflects the heterogeneous distribution of polymer chains on substrate surfaces [21].

Force spectroscopy measurements using Atomic Force Microscopy enable investigation of interaction forces between carboxymethyl cellulose and various substrates [34]. These measurements provide quantitative information about adhesion forces, elastic moduli, and binding affinity under different environmental conditions [32] [34].

The elastic modulus of carboxymethyl cellulose materials can be determined through nanoindentation experiments using Atomic Force Microscopy [32]. These measurements reveal mechanical property variations at the nanoscale and correlate with molecular weight and degree of substitution parameters [32].

High-resolution Atomic Force Microscopy imaging of cellulose nanocrystals reveals molecular-level structural details including cellobiose repeat intervals and surface crystallographic features [31]. The technique enables visualization of hydration layer structures at carboxymethyl cellulose-water interfaces, providing insights into molecular interactions and interfacial properties [31].

Molecular Weight Distribution Profiling

Gel Permeation Chromatography Analysis

Gel Permeation Chromatography serves as the primary analytical method for molecular weight distribution determination in carboxymethyl cellulose samples [35] [36] [37] [38]. The technique provides comprehensive information about number-average molecular weight, weight-average molecular weight, and polydispersity index.

The molecular weight range for carboxymethyl cellulose typically extends from 17,000 to 300,000 Da, corresponding to degrees of polymerization from 80 to 1,500 units [39] [38]. Commercial grades often fall within specific ranges: low molecular weight (50,000-90,000 Da), medium molecular weight (200,000-300,000 Da), and high molecular weight (500,000-700,000 Da) [36] [40].

Eluent systems for Gel Permeation Chromatography analysis commonly employ aqueous buffers containing 0.2M sodium nitrate and 0.01M sodium phosphate at pH 7 [37] [38] [41]. These conditions suppress polyelectrolyte effects and ensure size-based separation without secondary interactions. Alternative solvent systems include dimethylformamide containing 10-20% 1-ethyl-3-methylimidazolium acetate for direct cellulose dissolution [35].

The analysis typically utilizes specialized hydrophilic columns such as PL aquagel-OH or Shodex OHpak series, optimized for water-soluble polymer separation [37] [38] [41]. Detection methods include differential refractive index monitoring for concentration measurement and multi-angle laser light scattering for absolute molecular weight determination [35] [38].

Viscometric Molecular Weight Relationships

Viscometric analysis provides an alternative approach for molecular weight estimation through intrinsic viscosity measurements [42] [43] [44]. The Mark-Houwink equation establishes the relationship between intrinsic viscosity and molecular weight: [η] = KM^a, where K and a are polymer-specific constants.

For carboxymethyl cellulose in aqueous solution, typical Mark-Houwink parameters include K values ranging from 6.8 × 10⁻⁴ to 6.31 × 10⁻⁵ and exponent values (a) between 0.66 and 0.80 [43] [45]. These parameters vary with degree of substitution, ionic strength, and solution pH conditions.

The intrinsic viscosity of carboxymethyl cellulose samples typically ranges from 6.7 to 8.65 dL/g for different molecular weight grades [43]. Higher molecular weight samples exhibit correspondingly higher intrinsic viscosity values, enabling molecular weight estimation through viscometric measurements [42] [43].

The viscosity-molecular weight relationship is influenced by the degree of substitution, with higher substitution levels generally resulting in expanded polymer conformations and increased intrinsic viscosity values [36] [42] [46]. This relationship enables quality control assessment and batch-to-batch consistency evaluation in industrial applications.

Light Scattering Molecular Weight Determination

Multi-angle laser light scattering provides absolute molecular weight determination without requiring calibration standards [35] [44]. The technique measures light scattering intensity as a function of scattering angle, enabling calculation of weight-average molecular weight and radius of gyration.

Static light scattering analysis of carboxymethyl cellulose solutions yields absolute molecular weight values typically ranging from 100,000 to 1,200,000 g/mol [44] [47]. The technique provides superior accuracy compared to relative methods and enables direct measurement of molecular weight without assumptions about polymer conformation.

The radius of gyration measurements obtained from light scattering analysis provide information about polymer chain dimensions and conformation in solution [48] [44]. Carboxymethyl cellulose exhibits expanded conformations due to electrostatic repulsion between charged carboxyl groups, resulting in larger radii of gyration compared to neutral polymers of similar molecular weight.

Dynamic light scattering measurements complement static light scattering by providing information about diffusion coefficients and hydrodynamic radii [48] [47]. These parameters correlate with molecular weight and enable assessment of polymer-solvent interactions and solution behavior.

Melting Point

Other CAS

Wikipedia

Carboxymethylcellulose cellulose carboxymethyl ethe

Use Classification

Cosmetics -> Binding; Bulking; Gel forming

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).